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Abstract

(S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional degrader of the
bromodomain-containing protein 9 (BRD9). As a key component of the non-canonical SWI/SNF
(ncBAF) chromatin remodeling complex, BRD9 has emerged as a therapeutic target in certain
cancers, including synovial sarcoma and SMARCB1-null tumors. This technical guide provides
an in-depth overview of the oral bioavailability and preclinical pharmacokinetics of (S,R)-
CFT8634. It includes a summary of key pharmacokinetic parameters, detailed methodologies
for the preclinical assessments, and a visualization of its mechanism of action. The
development of CFT8634 as a monotherapy was discontinued due to observations of cardiac
toxicity in a Phase 1 clinical trial, despite a promising preclinical profile.[1][2]

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology.
Proteolysis-targeting chimeras (PROTACS) are bifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
the target protein by the proteasome. (S,R)-CFT8634 is one such molecule, designed to
selectively degrade BRD9.[3][4] The oral bioavailability of a drug is a critical parameter in its
development, influencing its dosing regimen and therapeutic efficacy. This document collates
and presents the available preclinical data on the oral bioavailability and pharmacokinetics of
(S,R)-CFT8634.
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Mechanism of Action

(S,R)-CFT8634 functions as a molecular bridge, bringing together the target protein, BRD?9,
and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of
ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and
degraded by the 26S proteasome.[1][3][5]

CFT8634-mediated BRD9 Degradation

Click to download full resolution via product page
Figure 1: Mechanism of Action of (S,R)-CFT8634.

Preclinical Pharmacokinetics and Oral
Bioavailability

(S,R)-CFT8634 has demonstrated good oral bioavailability in preclinical species. The selection
of the final clinical candidate involved the synthesis and evaluation of four distinct
stereoisomers, with (S,R)-CFT8634 being chosen based on its overall properties, including its

pharmacokinetic profile.[6]
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Data Presentation

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of a
precursor compound and (S,R)-CFT8634 in mice and rats.

Table 1: In Vitro ADME and Pharmacokinetic Properties

Parameter Precursor Compound (S,R)-CFT8634
Mouse Microsomal Clearance

. 30 6
(mL/min/kg)
Rat Microsomal Clearance

. 74 22
(mL/min/kg)
CYP Inhibition (3A4 / 2C19/

5.6/1.9/>30 27 />30/>30

2D6) (UM)
hERG Inhibition (uM) 7.5 >30

Table 2: In Vivo Pharmacokinetic Parameters

Precursor

Species Parameter (S,R)-CFT8634
Compound
Oral Bioavailability
Mouse 100 74
(F%)
Oral Bioavailability
Rat 48 83

(F%)

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of
(S,R)-CFT8634's pharmacokinetics.

1. In Vitro Metabolic Stability:

o Objective: To assess the metabolic stability of the compounds in liver microsomes.
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Methodology: The compounds were incubated with mouse and rat liver microsomes in the
presence of NADPH. The concentration of the parent compound was measured at various
time points using LC-MS/MS to determine the rate of metabolism. The in vitro half-life was
then used to calculate the intrinsic clearance.

. In Vivo Pharmacokinetic Studies:

Objective: To determine the pharmacokinetic profile and oral bioavailability of (S,R)-CFT8634
in preclinical species.

Animal Models: Male CD-1 mice and Sprague-Dawley rats were used for these studies.[7]
Dosing:

o Intravenous (IV) Administration: A single dose was administered intravenously to
determine clearance and volume of distribution.

o Oral (PO) Administration: A single dose was administered orally via gavage to assess
absorption and oral bioavailability.

Sample Collection: Blood samples were collected at predetermined time points post-dosing.
Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of (S,R)-CFT8634 were quantified using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key
pharmacokinetic parameters including:

o

Cmax: Maximum plasma concentration.

[¢]

Tmax: Time to reach maximum plasma concentration.

o

AUC: Area under the plasma concentration-time curve.

t1/2: Elimination half-life.

[e]

CL: Clearance.

o
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o Vd: Volume of distribution.

o F%: Oral bioavailability, calculated as (AUC_oral / AUC_1V) * (Dose_IV / Dose_oral) * 100.

Preclinical Pharmacokinetic Workflow
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Figure 2: Experimental Workflow for Preclinical Pharmacokinetics.

Discussion

The preclinical data for (S,R)-CFT8634 indicate that it possesses favorable pharmacokinetic
properties for an orally administered drug. The high oral bioavailability observed in both mice
(74%) and rats (83%) suggests efficient absorption from the gastrointestinal tract and a
manageable first-pass metabolism. The improved metabolic stability of (S,R)-CFT8634
compared to its precursor, as evidenced by lower microsomal clearance, likely contributes to its
enhanced in vivo exposure. Furthermore, the reduced potential for CYP enzyme and hERG
inhibition with (S,R)-CFT8634 suggested a lower risk of drug-drug interactions and cardiac-
related adverse effects in preclinical models.

Despite these promising preclinical findings, the clinical development of (S,R)-CFT8634 as a
monotherapy was halted. While the Phase 1 trial demonstrated dose-dependent increases in
human exposure and robust pharmacodynamic responses, the modest efficacy in late-line
patients and the emergence of cardiac toxicities led to this decision.[1][2]

Conclusion

(S,R)-CFT8634 is a potent and selective BRD9 degrader with excellent oral bioavailability in
preclinical species. The comprehensive preclinical pharmacokinetic evaluation guided the
selection of this molecule as a clinical candidate. However, the translation of preclinical safety
and efficacy to the clinical setting presented challenges that ultimately led to the discontinuation
of its development as a monotherapy. The data and methodologies presented in this guide
provide valuable insights for researchers in the field of targeted protein degradation and oral
drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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